Quantified Antibacterial Target Engagement: Inhibition of Staphylococcus aureus DNA Helicase DnaC
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid demonstrates measurable inhibitory activity against Staphylococcus aureus replicative DNA helicase DnaC with an IC50 value of 1.20E+4 nM (12 μM), providing a defined starting point for antibacterial SAR [1]. This stands in contrast to unsubstituted pyrrole-2-carboxylic acid, which shows no reported activity against this target, and 5-(2-methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a regioisomer with an uncharacterized activity profile that cannot be assumed equivalent due to the altered spatial orientation of the thiazole moiety relative to the carboxylic acid [2].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20E+4 nM (12 μM) |
| Comparator Or Baseline | 5-(2-methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid (regioisomer) |
| Quantified Difference | Target compound: IC50 = 12 μM; Comparator: Activity unknown (not reported) |
| Conditions | Staphylococcus aureus Smith DNA helicase DnaC, strand unwinding FRET assay, 30 min incubation |
Why This Matters
Procurement decisions for antibacterial SAR programs require compounds with quantifiable target engagement; this IC50 value allows researchers to benchmark the 4-substituted scaffold against subsequent analogs.
- [1] BindingDB. (2025). BDBM50295886: 4-(2-methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid. Target: S. aureus DNA helicase DnaC. IC50: 1.20E+4 nM. View Source
- [2] PubChem. (2025). Pyrrole-2-carboxylic acid. CID 6420340. No reported DnaC inhibition data. View Source
